REACTION_CXSMILES
|
[N:1]1[C:9]2[C:4](=[N:5][CH:6]=[C:7]([CH2:10][OH:11])[CH:8]=2)[S:3][N:2]=1>[O-2].[O-2].[Mn+4]>[N:1]1[C:9]2[C:4](=[N:5][CH:6]=[C:7]([CH:10]=[O:11])[CH:8]=2)[S:3][N:2]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
N1=NSC2=NC=C(C=C21)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1=NSC2=NC=C(C=C21)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51 mg | |
YIELD: CALCULATEDPERCENTYIELD | 51.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |